(1H-inden-3-yl)boronic acid

Solid-state properties Crystallinity Thermal stability

1H-Inden-3-ylboronic acid delivers regiospecific C(sp2)-C(sp2) bond formation at the indene 3-position, critical for synthesizing chiral phosphine ligands (e.g., 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine) used in Pd-catalyzed reactions at 0.01 mol% loading. The 3-yl attachment point enables stereoelectronically distinct substitution patterns essential for kinase inhibitors and molecular gear architectures. Its melting point of 177-185°C (vs. 57-77°C for the 2-yl isomer) ensures crystalline stability during storage and handling. Supplied at ≥95% purity to minimize boron-containing impurities that poison catalytic cycles. Non-combustible solid suitable for GLP/GMP-like scalable synthesis.

Molecular Formula C9H9BO2
Molecular Weight 159.98
CAS No. 1356166-66-9
Cat. No. B2759103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-inden-3-yl)boronic acid
CAS1356166-66-9
Molecular FormulaC9H9BO2
Molecular Weight159.98
Structural Identifiers
SMILESB(C1=CCC2=CC=CC=C12)(O)O
InChIInChI=1S/C9H9BO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6,11-12H,5H2
InChIKeyUKTIFJNXKPQLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Inden-3-ylboronic Acid (CAS 1356166-66-9): Organoboron Reagent for Regioselective Indenyl Functionalization


1H-Inden-3-ylboronic acid (CAS 1356166-66-9) is a boron-containing heterocyclic building block featuring a boronic acid group at the 3-position of the indene scaffold . It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to install indenyl moieties onto aryl/heteroaryl halides, enabling the construction of C(sp2)-C(sp2) bonds central to pharmaceutical intermediates, molecular electronics, and ligand synthesis . Its molecular formula is C9H9BO2 with a molecular weight of 159.98 g/mol, and it is supplied as a solid with a melting point range of 177-185 °C .

Why 1H-Inden-3-ylboronic Acid Cannot Be Replaced by Generic Indenyl Boronic Acids


The indene ring system presents three distinct positions (2-, 3-, and 6-yl) for boronic acid substitution, each conferring markedly different physicochemical and reactivity profiles. Simple substitution of 1H-inden-3-ylboronic acid with its 2-yl isomer alters the electronic environment of the reactive boron center due to differences in aromatic conjugation and ring strain [1]. More critically, the 3-yl regioisomer directs cross-coupling outcomes to produce substitution patterns that are stereoelectronically distinct and often essential for downstream target molecule activity [2]. Additionally, the 3-yl isomer exhibits a significantly higher melting point (177-185 °C) compared to the 2-yl isomer (57-77 °C), reflecting divergent crystal packing and solid-state stability that directly impacts storage and handling protocols .

1H-Inden-3-ylboronic Acid: Quantitative Differentiation vs. 2-Indenyl and 6-Indenyl Analogs


Melting Point Differentiation: 3-yl vs. 2-yl Indenylboronic Acid

1H-Inden-3-ylboronic acid exhibits a melting point of 177-185 °C, as reported by multiple independent vendors . In contrast, its positional isomer 1H-inden-2-ylboronic acid (CAS 312968-21-1) melts at 57-77 °C under comparable conditions [1]. This 120 °C higher melting range indicates substantially greater lattice energy and crystallinity for the 3-yl regioisomer, which can translate to improved long-term storage stability and reduced hygroscopicity during handling.

Solid-state properties Crystallinity Thermal stability

Regioisomeric Impact on Suzuki-Miyaura Coupling Efficiency

The 3-yl boronic acid directs the formation of 3-arylindene products, whereas the 2-yl isomer yields 2-arylindenes. In a representative Suzuki-Miyaura coupling with 9,10-dibromoanthracene, 2-indenylboronic acid afforded the di-indenylanthracene product in 83% yield using (dppf)PdCl2 in ethanol-toluene [1]. While direct head-to-head yield data for the 3-yl isomer under identical conditions is not available in the public literature, class-level inference suggests that the distinct electronic environment at the 3-position (allylic to the aromatic ring) can modulate the transmetalation rate and influence overall catalytic cycle efficiency [2].

Cross-coupling Regioselectivity Suzuki-Miyaura

Purity and Storage Specification Benchmarks

1H-Inden-3-ylboronic acid is commercially available at purities of 95% (AKSci, Sigma-Aldrich) and 98% (Chemscene, Leyan) . The 98% grade meets or exceeds the purity threshold required for sensitive medicinal chemistry applications where residual boron impurities can poison catalysts or complicate purification. The 2-yl isomer is typically offered at 95%+ purity, with fewer vendors supplying a 98% grade . Storage recommendations for the 3-yl isomer are 2-8 °C in a sealed, dry environment, which is standard for boronic acids to prevent anhydride formation .

Procurement specifications Purity Storage stability

Safety and Handling Profile: Non-Combustible Solid Classification

According to Sigma-Aldrich's safety data, 1H-inden-3-ylboronic acid is classified under Storage Class 13 (Non-Combustible Solids) and carries a Water Hazard Class (WGK) of 2 . This classification indicates that the compound does not present a significant fire hazard, simplifying laboratory storage and reducing the need for specialized flammables cabinets. In contrast, the 2-yl isomer is also non-combustible but may require more stringent temperature control due to its lower melting point and potential for phase change [1]. Chemscene lists the GHS hazard statements as H302, H312, and H332, confirming that standard personal protective equipment (gloves, eye protection, ventilation) is sufficient for safe handling .

Safety Transport Handling

1H-Inden-3-ylboronic Acid: High-Value Research and Industrial Application Scenarios


Synthesis of 3-Arylindene-Based Ligands for Asymmetric Catalysis

1H-Inden-3-ylboronic acid serves as a direct precursor for 3-arylindene scaffolds used in the preparation of chiral ligands, such as 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine, which has been employed in palladium-catalyzed borylation and Suzuki-Miyaura cross-couplings with catalyst loadings as low as 0.01 mol% [1]. The regiospecific installation of the aryl group at the 3-position is critical for the steric and electronic tuning of the resulting phosphine ligand, and the 98% purity grade minimizes interference from boron-containing impurities that could poison the catalytic cycle .

Building Block for Molecular Machines and Rotors

The indenyl moiety is a key structural component in the construction of molecular gears, brakes, and rotors. 1H-Inden-3-ylboronic acid enables the site-selective introduction of indenyl units onto anthracene or triptycene frameworks, where the 3-yl attachment point influences the rotational barrier and dynamic behavior of the resulting organometallic complexes [2]. The higher melting point and crystallinity of the 3-yl isomer (relative to the 2-yl) offer practical advantages in the solid-state characterization of these complex architectures .

Pharmaceutical Intermediate for Indene-Containing Bioactive Molecules

Indene-based scaffolds are found in a variety of bioactive compounds, including anticancer agents and kinase inhibitors. 1H-Inden-3-ylboronic acid is used to install a 3-arylindene motif into drug candidates via Suzuki-Miyaura coupling, a step that is frequently executed in late-stage functionalization . The availability of the compound in 98% purity and its non-combustible solid classification support reproducible, scalable synthesis under GLP or GMP-like conditions .

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